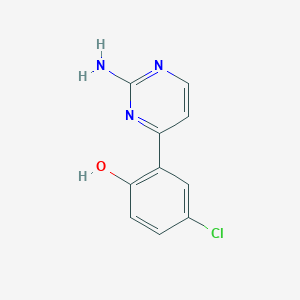

2-(2-Aminopyrimidin-4-yl)-4-chlorophenol

Description

Contextualization of Pyrimidine (B1678525) and Phenol (B47542) Moieties in Diverse Chemical Systems

The pyrimidine ring is a cornerstone of medicinal chemistry. sigmaaldrich.comsigmaaldrich.com As a fundamental component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA. sigmaaldrich.comnih.gov This biological precedence has inspired the development of a vast array of pyrimidine-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govgoogle.com The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, enabling these molecules to effectively interact with biological targets. sigmaaldrich.com

Similarly, the phenol group is a recurring motif in both natural products and synthetic pharmaceuticals. researchgate.netresearchgate.net The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, and the aromatic ring can participate in various non-covalent interactions, such as π-π stacking. nih.gov While the phenol moiety is crucial for the biological activity of many compounds, its reactivity can also present challenges in drug design, such as rapid metabolism. nih.gov Nevertheless, its prevalence in U.S. FDA-approved drugs underscores its importance in the development of therapeutic agents. researchgate.netchemicalbook.com

Overview of the Structural Uniqueness and Synthetic Significance of the 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol Core

The chemical architecture of This compound is what sets it apart. The molecule links a 2-aminopyrimidine (B69317) unit to a 4-chlorophenol (B41353) ring, creating a diaryl system with a defined spatial arrangement of functional groups. The amino group at the 2-position of the pyrimidine ring is a key site for further chemical modification, allowing for the introduction of a wide variety of substituents. researchgate.net The chlorine atom on the phenol ring influences the electronic properties of the ring and provides a potential handle for cross-coupling reactions.

From a synthetic standpoint, this scaffold is significant as a building block. The synthesis of such aminopyrimidine derivatives can often be achieved through the condensation of chalcones with guanidine (B92328), followed by further modifications. redalyc.org The starting materials, such as substituted acetophenones and aldehydes, are often readily available, making the synthesis of a library of derivatives a feasible endeavor. redalyc.org The presence of multiple reactive sites on the This compound core allows for a high degree of structural diversification, a key aspect in the search for new bioactive molecules.

Below is a table summarizing the key properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN₃O | |

| Molecular Weight | 221.64 g/mol | |

| Physical Form | Solid | |

| SMILES String | NC1=NC(C2=C(O)C=CC(Cl)=C2)=CC=N1 | |

| InChI Key | DWDQNNFLFWSVJI-UHFFFAOYSA-N |

Review of Current Academic Interest and Emerging Research Trajectories for Aminopyrimidinylphenol Derivatives

While specific research on This compound itself is still emerging, the broader class of aminopyrimidine derivatives is a hotbed of academic and industrial research. researchgate.net A significant area of focus is the development of kinase inhibitors for cancer therapy. nih.gov The 2-aminopyrimidine scaffold has proven to be a privileged structure for targeting various protein kinases.

Furthermore, the antimicrobial properties of aminopyrimidine derivatives are being extensively investigated. Researchers are synthesizing and screening libraries of these compounds against a range of bacterial and fungal pathogens, with some derivatives showing promising activity. redalyc.org The modular nature of the synthesis allows for the fine-tuning of the structure to optimize potency and selectivity.

Future research trajectories will likely involve the exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders. researchgate.net The development of novel synthetic methodologies to access these compounds more efficiently and with greater structural diversity will also be a key area of investigation. redalyc.org Moreover, detailed structure-activity relationship (SAR) studies on derivatives of This compound will be crucial to unlock their full therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyrimidin-4-yl)-4-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDQNNFLFWSVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276185 | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925003-43-6 | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925003-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Direct Synthetic Pathways to 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol

The direct construction of this compound involves the strategic assembly of its two core components: the 4-chlorophenol (B41353) moiety and the 2-aminopyrimidine (B69317) ring. The most common and established method for pyrimidine (B1678525) ring synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a guanidine (B92328) derivative.

Selection and Derivatization of Precursors for Pyrimidine and Phenol (B47542) Construction

The logical approach to synthesizing this compound involves the condensation of an appropriate β-ketoester or a related 1,3-dielectrophile, derived from 4-chlorophenol, with guanidine.

Phenol Precursor Derivatization: The key precursor for the phenolic portion is 4-chloro-2-hydroxyacetophenone. This starting material can be transformed into a suitable 1,3-dicarbonyl compound necessary for the pyrimidine ring formation. A standard method is the Claisen condensation of 4-chloro-2-hydroxyacetophenone with an ester, such as ethyl acetate, in the presence of a strong base (e.g., sodium ethoxide) to yield a β-diketone. Alternatively, a β-ketoester can be generated using diethyl carbonate.

Pyrimidine Ring Construction: The formation of the 2-aminopyrimidine ring is typically achieved through the reaction of a β-dicarbonyl compound with guanidine hydrochloride in the presence of a base like potassium carbonate. rsc.org This reaction is a classic and reliable method for constructing the pyrimidine core. nih.gov The guanidine provides the N-C-N fragment that cyclizes with the 1,3-dicarbonyl system. Microwave-assisted, solvent-free conditions have been shown to be effective for similar syntheses, offering a greener alternative to traditional methods. rsc.org

A plausible synthetic route is outlined below:

Preparation of the β-Diketone: 4-chloro-2-hydroxyacetophenone is reacted with a suitable acylating agent (e.g., ethyl formate) and a base to form the corresponding 1-(4-chloro-2-hydroxyphenyl)-3-oxopropanal derivative.

Cyclocondensation: The resulting β-dicarbonyl intermediate is then treated with guanidine hydrochloride and a base (such as K2CO3 or NaOH) to facilitate the cyclization and formation of the 2-aminopyrimidine ring, yielding the final product, this compound.

Table 1: Key Precursors and Reagents for Direct Synthesis

| Precursor/Reagent | Role in Synthesis |

| 4-chloro-2-hydroxyacetophenone | Starting material for the chlorophenol moiety |

| Ethyl formate (B1220265) / Diethyl carbonate | Reagent for creating the 1,3-dicarbonyl system |

| Guanidine hydrochloride | Source of the N-C-N unit for the pyrimidine ring rsc.org |

| Potassium Carbonate / Sodium Hydroxide | Base to facilitate the condensation and cyclization reactions rsc.org |

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of the synthesis, several reaction parameters can be optimized. Key strategies focus on improving the yield and purity of the final compound while minimizing reaction times and by-product formation.

Solvent and Catalyst Selection: The choice of solvent can significantly impact reaction rates and yields. While some syntheses are performed under solvent-free conditions rsc.org, others may benefit from polar aprotic solvents like DMF or DMSO. For palladium-catalyzed cross-coupling reactions, which are used for more complex analogs, the selection of the appropriate ligand is crucial. datapdf.com

Temperature Control: Reaction temperatures are critical. While classical methods often require refluxing for extended periods, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields. rsc.org

pH and Base: The basicity of the reaction medium is vital for the cyclocondensation step. The choice and concentration of the base (e.g., K2CO3, NaOEt, NaOH) must be carefully controlled to promote deprotonation and facilitate cyclization without causing unwanted side reactions or degradation of starting materials. rsc.org

Purification Techniques: After the reaction, purification is essential. Recrystallization from a suitable solvent or column chromatography can be employed to isolate the pure product. The purity can be confirmed using techniques like TLC, NMR, and mass spectrometry. chemicalbook.com

Table 2: Strategies for Reaction Optimization

| Parameter | Optimization Strategy | Rationale |

| Reaction Time | Use of microwave irradiation. rsc.org | Reduces reaction time and can improve yields. |

| Catalyst | For related syntheses, screening palladium catalysts and ligands. datapdf.comgoogle.com | Enhances reaction efficiency and selectivity in cross-coupling steps. |

| Solvent | Testing various solvents (e.g., EtOH, DMF) or solvent-free conditions. rsc.orgresearchgate.net | Solubilizes reactants and can influence reaction pathways. |

| Base | Varying the base (e.g., K2CO3, Cs2CO3, NaH) and its stoichiometry. rsc.orgmdpi.com | Crucial for deprotonation and promoting the cyclization step. |

Synthesis of Closely Related Aminopyrimidine and Chlorophenol Structural Analogs

The synthesis of structural analogs of this compound is important for structure-activity relationship (SAR) studies in drug discovery. This involves the selective modification of either the aminopyrimidine ring or the chlorophenol moiety.

Regioselective Functionalization of the Aminopyrimidine Ring

Modifying the aminopyrimidine ring requires methods that can selectively introduce functional groups at specific positions.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, which is an atom-economical approach. acs.org For pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, regioselective arylation at the C7 position has been achieved using a phosphine-containing palladium catalyst, while a phosphine-free protocol favored C3 arylation. mdpi.com

Substitution on Polychloropyrimidines: A common strategy involves starting with a polychlorinated pyrimidine and selectively substituting the chlorine atoms. For instance, the amination of 2,4-dichloropyrimidines can be controlled to favor substitution at the C2 position. datapdf.comnih.gov The use of a 5-trimethylsilyl-2,4-dichloropyrimidine surrogate allows for non-catalyzed SNAr reactions with nucleophilic amines at the 2-position. datapdf.comnih.gov For less reactive amines, palladium catalysis is effective. datapdf.comnih.gov

Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions can be used to introduce aryl or heteroaryl groups onto the pyrimidine core. Reaction conditions have been developed for the direct coupling of unprotected 6-amino-2-chloropyrimidine-4-carboxylates with boronic acids to produce 2-aryl-6-aminopyrimidine derivatives in high yields. google.com

Targeted Introduction and Modification of the Chlorophenol Moiety

The synthesis of various chlorophenol analogs allows for probing the effects of the substitution pattern on the phenol ring.

Electrophilic Chlorination: The direct chlorination of phenols can be achieved using various reagents. Sulfuryl chloride (SO2Cl2) in the presence of catalysts like aluminum chloride or ferric chloride is a common method. mdpi.com The regioselectivity (ortho vs. para) can be controlled by the choice of catalyst and reaction conditions. mdpi.com For example, using poly(alkylene sulfide) catalysts can lead to very high para-selectivity. mdpi.com Other methods include using sodium hypochlorite (B82951) in hydrochloric acid. google.com

Synthesis from Quinones: An alternative route to substituted o-chlorophenols involves the nucleophilic chlorination of quinone monoketals. nih.gov This method provides multisubstituted phenols in good yields under mild conditions. nih.gov

Derivatization of Existing Phenols: Starting with a different commercially available substituted phenol (e.g., 2-chlorophenol (B165306), 3-chlorophenol) and building the pyrimidine ring onto it is a straightforward way to create isomers and analogs. The synthesis of 2-chlorophenol itself can be achieved by reacting phenol with tert-butyl hypochlorite. chemicalbook.com

Application of Multi-component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net

One-Pot Pyrimidine Synthesis: MCRs provide a rapid and efficient way to generate libraries of substituted aminopyrimidine and aminopyridine compounds. mdpi.comrsc.org For example, a catalyst-free, four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can produce substituted 2-aminopyridines in high yields under mild, solvent-free conditions. mdpi.com

Building Fused Heterocycles: MCRs are also used to synthesize more complex fused heterocyclic systems. One-pot reactions involving 6-aminouracils, an aldehyde like terephthalaldehyde, and various CH-acids can produce a variety of bis-pyrimidine derivatives without a catalyst. researchgate.net These methods are valued for their operational simplicity, high atom economy, and the ability to quickly generate structural diversity. researchgate.netresearchgate.net

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol, each probing different aspects of its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by mapping the chemical environments of its constituent atoms. While specific experimental data for this compound is not extensively detailed in publicly available literature, the expected NMR signatures can be predicted based on its distinct structural moieties: the 4-chlorophenol (B41353) ring and the 2-aminopyrimidine (B69317) ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol (B47542) and pyrimidine (B1678525) rings. The protons on the chlorophenol ring would appear as a set of coupled multiplets, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group. The pyrimidine ring protons would also exhibit characteristic shifts and coupling patterns. The amine (-NH₂) and hydroxyl (-OH) protons would likely appear as broad singlets, and their positions could vary depending on the solvent and concentration.

¹³C NMR & DEPT: The ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule. DEPT experiments would be used to differentiate between methyl (CH), methylene (B1212753) (CH₂), and methine (CH₃) carbons, which is crucial for assigning the signals of the aromatic rings. For instance, data for the precursor 4-chlorophenol shows distinct carbon signals that would be altered by the attachment of the aminopyrimidine group. bmrb.iochemicalbook.com

HHCOSY & TOCSY: Two-dimensional NMR techniques like HHCOSY are used to establish proton-proton correlations through J-coupling, confirming which protons are adjacent in the molecular structure. oxinst.com TOCSY would reveal correlations between all protons within a spin system, helping to trace the connectivity along the entire carbon backbone of each ring system. oxinst.com For example, a TOCSY experiment on 4-chlorophenol identifies the complete network of coupled protons. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Data for Structural Moieties Note: This table is based on theoretical predictions and data from precursor molecules, not direct experimental results for the title compound.

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 4-Chlorophenol | Aromatic CH | 6.8 - 7.4 | 118 - 135 |

| C-OH | ~155 | ||

| C-Cl | ~127 | ||

| 2-Aminopyrimidine | Aromatic CH | 6.5 - 8.5 | 110 - 165 |

| C-NH₂ | ~163 | ||

| NH₂ | Broad, variable | ||

| OH | Broad, variable |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine group (typically around 3300-3500 cm⁻¹), O-H stretching from the phenol group (a broad band around 3200-3600 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine and phenyl rings (in the 1400-1650 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹). Data for the precursor 2-amino-4-chlorophenol (B47367) shows characteristic IR peaks that would be relevant for interpreting the spectrum of the final compound. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in Raman spectra, which would help confirm the presence of both the phenyl and pyrimidine rings.

Table 2: Expected FTIR Absorption Bands Note: This table is based on typical functional group frequencies and data from precursor molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Phenol (O-H) | Stretching (broad) | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N / C=C | Ring Stretching | 1400 - 1650 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | < 800 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophores of the chlorophenol and aminopyrimidine rings. Studies on 4-chlorophenol show characteristic absorption bands around 225 nm and 280 nm. researchgate.net The conjugation between the two ring systems in the final compound would likely lead to a red-shift (a shift to longer wavelengths) of these absorption maxima, indicating a more extended π-electron system. Emission spectroscopy (fluorescence) could also be employed to study the excited state properties of the molecule.

Mass spectrometry is essential for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. uab.edu The empirical formula for this compound is C₁₀H₈ClN₃O, giving it a molecular weight of approximately 221.64 g/mol . sigmaaldrich.com

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to this weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with a second peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope. uab.edu

Common fragmentation pathways would likely involve:

Cleavage of the bond between the phenyl and pyrimidine rings.

Loss of small molecules such as CO, HCN, or HCl.

Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines. libretexts.org

Table 3: Key Ions in Mass Spectrometry Note: This table is based on the compound's structure and general fragmentation principles.

| Ion | m/z (approx.) | Description |

| [M]⁺ | 221/223 | Molecular ion (³⁵Cl / ³⁷Cl) |

| [M-CO]⁺ | 193/195 | Loss of carbon monoxide |

| [C₆H₄ClO]⁺ | 127/129 | Fragment corresponding to the chlorophenol moiety |

| [C₄H₄N₃]⁺ | 94 | Fragment corresponding to the aminopyrimidine moiety |

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. nih.govresearchgate.net While a specific crystal structure for this compound is not readily found in the searched literature, related structures have been determined, demonstrating the power of this technique. nih.govmdpi.com

A crystallographic analysis of this compound would reveal:

The planarity of the aromatic rings.

The dihedral angle between the phenyl and pyrimidine rings, which indicates the degree of twisting in the molecule.

The formation of intermolecular hydrogen bonds involving the amine and hydroxyl groups, which would govern the crystal packing. nih.gov

Table 4: Hypothetical Crystallographic Data Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment and is not based on actual results.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

Purity Assessment and Chromatographic Characterization Techniques

Assessing the purity of this compound is critical for its use in further applications. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like formic acid), would be developed to separate the main compound from any impurities or starting materials. ncsu.edu The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods calculate the electronic structure of a molecule to determine its energy, geometry, and other electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the global minimum on the potential energy surface. researchgate.net This process yields the optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Studies on similar structures, like 2-aminopyrimidine (B69317), have shown that DFT methods can accurately predict molecular geometries. researchgate.net For this compound, one would expect a largely planar structure due to the aromaticity of the pyrimidine (B1678525) and phenol (B47542) rings. However, some rotation is possible around the single bond connecting these two ring systems. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP would highlight the electron-rich regions (like the nitrogen atoms of the pyrimidine ring and the oxygen of the phenol) and electron-deficient regions, which are crucial for understanding intermolecular interactions.

Illustrative Optimized Geometry Parameters for this compound (Note: The following data is illustrative and represents typical outputs from a DFT calculation.)

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-C(pyrimidine) | 1.485 |

| Bond Length (Å) | C-Cl | 1.740 |

| Bond Angle (°) | C-C-N (pyrimidine) | 122.5 |

| Dihedral Angle (°) | C(phenyl)-C(phenyl)-C(pyrimidine)-N(pyrimidine) | 25.0 |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine and phenol moieties, while the LUMO would likely be distributed across the aromatic systems. Calculations on a similar molecule showed a HOMO-LUMO gap of 3.1896 eV, indicating a reactive and potentially unstable compound. researchgate.net

Illustrative FMO Properties for this compound (Note: The following data is illustrative and based on typical DFT results for similar aromatic compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This predicted spectrum can then be compared with experimental data to validate the computational method and aid in the interpretation of the observed spectral bands. For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π-π* transitions within the aromatic rings. Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra), which can be correlated with experimental spectra to assign specific vibrational modes to the functional groups within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would reveal its conformational flexibility, particularly the rotation around the bond linking the phenyl and pyrimidine rings. This provides a more realistic picture of the molecule's behavior in a solution or biological environment, showing the range of accessible conformations and their relative stabilities.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a group of molecules with known activities. A mathematical equation is then derived to predict the activity of new, untested compounds.

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogues with varied substituents. The resulting data would be used to build a model that could predict the activity of other, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein or receptor. nih.gov This method is crucial in drug discovery for understanding the binding mode and affinity of potential drug candidates.

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. A scoring function would then evaluate thousands of possible binding poses to identify the most stable ligand-receptor complex. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's binding affinity. For instance, the amino group and nitrogen atoms of the pyrimidine ring, as well as the hydroxyl group of the phenol, are all potential hydrogen bond donors or acceptors, making them critical for specific interactions within a receptor's active site. physchemres.org

Analysis of Intramolecular and Intermolecular Noncovalent Interactions, including Hydrogen Bonding Dynamics

The spatial arrangement and physicochemical properties of this compound are significantly influenced by a network of noncovalent interactions. Computational chemistry and molecular modeling serve as powerful tools to dissect these forces, providing insight into both intramolecular conformations and intermolecular self-assembly. These studies typically employ methods like Density Functional Theory (DFT), Atoms in Molecules (AIM), Natural Bond Orbital (NBO) analysis, and molecular dynamics (MD) simulations to characterize the geometry, strength, and dynamic nature of these interactions. nih.gov

Intramolecular Interactions

The primary intramolecular noncovalent interaction expected in this compound is a hydrogen bond between the phenolic hydroxyl (-OH) group and a nitrogen atom of the pyrimidine ring. This interaction leads to the formation of a pseudo-six-membered ring, a common stabilizing motif in ortho-substituted phenols. nih.gov

Research Findings:

Conformational Stability: Theoretical studies on related 2-halophenols and other ortho-hydroxyaryl compounds confirm that intramolecular hydrogen bonds are crucial in determining the most stable conformer. nih.govresearchgate.netrsc.org In 2-chlorophenol (B165306), a weak but definitive intramolecular O-H···Cl hydrogen bond is observed. researchgate.netrsc.org For the title compound, an O-H···N interaction is predicted to be more favorable and structurally significant, locking the molecule into a largely planar conformation. The stability of this conformation can be computationally assessed by comparing its energy to other possible rotamers. nih.gov

Electronic and Geometric Effects: The formation of the intramolecular hydrogen bond involves the transfer of electron density from a lone pair of the pyrimidine nitrogen atom to the antibonding σ*(O-H) orbital of the hydroxyl group. nih.gov NBO analysis is commonly used to quantify this charge transfer and its corresponding stabilization energy (E2). nih.gov This interaction is expected to lengthen the O-H bond, causing a red-shift (a shift to lower frequency) in its characteristic stretching vibration in infrared (IR) spectra. nih.gov Computational studies on similar systems have shown that the presence of electron-withdrawing substituents, like the chlorine atom on the phenol ring, can modulate the acidity of the hydroxyl proton and thereby influence the strength of this hydrogen bond. researchgate.net

Intermolecular Interactions

In the condensed phase, molecules of this compound can interact with each other through a variety of noncovalent forces, leading to the formation of complex supramolecular architectures.

Research Findings:

π-π Stacking: The presence of two aromatic systems (the chlorophenyl and aminopyrimidine rings) facilitates π-π stacking interactions. These interactions are a major driving force in the association of aromatic molecules. nih.gov Computational studies on substituted benzene (B151609) and phenol dimers show that these interactions are highly dependent on geometry (e.g., parallel-displaced vs. T-shaped) and can be significantly tuned by substituents on the aromatic rings. nih.govrsc.org The interaction energy is a balance of electrostatic, dispersion, and exchange-repulsion forces, which can be decomposed and analyzed using methods like Symmetry-Adapted Perturbation Theory (SAPT). nih.govrsc.org

The following table summarizes the potential noncovalent interactions in this compound.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Nature |

| Intramolecular | |||

| Hydrogen Bond | Phenolic -OH | Pyrimidine-N | Stabilizes molecular conformation |

| Intermolecular | |||

| Hydrogen Bond | Amino -NH₂ | Pyrimidine-N | Dimer/Chain formation |

| Hydrogen Bond | Amino -NH₂ | Phenolic -OH | Supramolecular assembly |

| Hydrogen Bond | Phenolic -OH | Pyrimidine-N | Dimer/Chain formation |

| π-π Stacking | Chlorophenyl Ring | Pyrimidine Ring | Crystal packing |

| π-π Stacking | Chlorophenyl Ring | Chlorophenyl Ring | Crystal packing |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Crystal packing |

The table below presents typical geometric and energetic parameters for these types of noncovalent interactions, as determined by computational studies on analogous molecular systems.

| Interaction | Representative Distance (Å) | Representative Interaction Energy (kcal/mol) |

| Intramolecular O-H···N | ~1.8 - 2.3 | ~ -3 to -8 |

| Intermolecular N-H···N | ~2.0 - 2.4 | ~ -2 to -6 |

| Intermolecular O-H···N | ~1.7 - 2.0 | ~ -5 to -10 |

| Parallel-Displaced π-π (Benzene-Benzene) | ~3.4 - 3.8 (inter-planar) | ~ -2 to -3 |

| Parallel-Displaced π-π (Phenol-Phenol) | ~3.3 - 3.7 (inter-planar) | ~ -3 to -5 |

Note: The values presented are representative and sourced from computational studies on analogous systems. nih.govnih.govnih.govmdpi.com The precise parameters for this compound would require specific experimental (e.g., X-ray crystallography) or high-level computational analysis.

Hydrogen Bonding Dynamics

While static models provide a picture of stable conformations, molecular dynamics (MD) simulations reveal the time-dependent behavior of these interactions.

Research Findings:

Proton Dynamics: Advanced ab initio MD methods, such as Car-Parrinello Molecular Dynamics (CPMD), can be used to study the dynamics of hydrogen bonds. nih.gov These simulations can model the vibrational properties of the O-H bond and assess the stability of the intramolecular hydrogen bridge. They can determine whether the bridged proton is localized on the oxygen donor or if there is a significant probability of proton sharing or transfer to the nitrogen acceptor, a phenomenon that depends on the bond strength and the environment. nih.gov

Environmental Effects: MD simulations are also crucial for understanding how the environment, such as a solvent, affects noncovalent interactions. nih.govibpc.frnih.gov In solution, there is a dynamic equilibrium between intramolecularly hydrogen-bonded conformers and species that form intermolecular hydrogen bonds with solvent molecules. The lability and lifetime of these different hydrogen-bonded states can be calculated from MD trajectories, providing a more complete understanding of the compound's behavior in a realistic chemical environment. ibpc.frnih.gov

Chemical Transformations and Derivative Synthesis Based on the 2 2 Aminopyrimidin 4 Yl 4 Chlorophenol Scaffold

Synthesis of Schiff Bases and Other Imine Derivatives

The primary amino group on the pyrimidine (B1678525) ring of 2-(2-aminopyrimidin-4-yl)-4-chlorophenol serves as a key functional handle for the synthesis of Schiff bases (imines). This is typically achieved through a condensation reaction with various aldehydes and ketones. researchgate.netresearchgate.net The general synthesis involves refluxing an equimolar mixture of the aminopyrimidine and a suitable carbonyl compound in a solvent like ethanol. nih.gov

The formation of the azomethine group (C=N) is a hallmark of this reaction and can be confirmed by spectroscopic methods. For instance, in the infrared (IR) spectra, the appearance of a characteristic band in the region of 1600-1625 cm⁻¹ is indicative of the C=N stretching vibration. mdpi.com In ¹H NMR spectroscopy, the proton of the azomethine group typically appears as a singlet in the range of δ 8.31 ppm. mdpi.com

The synthesis of imine derivatives can also be facilitated by microwave irradiation, which can reduce reaction times. nih.gov For example, the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with various amine derivatives has been successfully carried out under microwave conditions to yield the corresponding imines. nih.gov Subsequent reduction of the imine bond, often with a reducing agent like sodium borohydride (B1222165) (NaBH₄), can yield the corresponding amine derivatives. nih.gov

A variety of carbonyl compounds can be employed in the synthesis of Schiff bases, leading to a wide range of derivatives with diverse electronic and steric properties.

Table 1: Examples of Carbonyl Compounds for Schiff Base Synthesis

| Carbonyl Compound | Resulting Schiff Base Type |

| Substituted Benzaldehydes | Aromatic Schiff Bases |

| Salicylaldehyde | Hydroxylated Aromatic Schiff Bases |

| 2-Hydroxy-1-naphthaldehyde | Naphthyl-containing Schiff Bases researchgate.net |

| Heterocyclic Aldehydes | Heterocyclic Schiff Bases |

| Aliphatic Aldehydes/Ketones | Aliphatic Schiff Bases |

These Schiff bases are not only important synthetic intermediates but also serve as versatile ligands in coordination chemistry. researchgate.netorientjchem.org

Synthetic Strategies for Functionalization of the Pyrimidine Ring

The pyrimidine ring in the this compound scaffold is amenable to various functionalization strategies, allowing for the introduction of a wide range of substituents and the modulation of the molecule's properties. researchgate.net

One common approach is nucleophilic aromatic substitution (SNAr) on chloro-substituted pyrimidines. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic displacement, enabling the introduction of various nucleophiles. For instance, 2,4-dichloropyrimidines can react selectively with amines, such as N-methylpiperazine, to yield mono- or di-substituted products depending on the reaction conditions. researchgate.netuaeu.ac.ae The reaction of 2-amino-4-chloro-pyrimidine derivatives with various amines under microwave irradiation is also an effective method for functionalization. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine ring. nih.gov For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups by reacting a halogenated pyrimidine with a boronic acid derivative in the presence of a palladium catalyst. nih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a diverse range of amino groups. nih.govmdpi.com

Site-selective C-H functionalization is an emerging strategy for the direct modification of the pyrimidine ring. nih.gov This approach avoids the need for pre-installed leaving groups and offers a more atom-economical route to functionalized pyrimidines. nih.gov

Regioselective Modifications and Substitutions on the Chlorophenol Moiety

The chlorophenol moiety of this compound offers additional sites for chemical modification. The hydroxyl group and the chlorine atom on the aromatic ring can be targeted for various transformations.

The hydroxyl group can undergo O-alkylation or O-acylation to introduce new functional groups. The phenolic hydroxyl group also directs electrophilic aromatic substitution to the ortho and para positions. However, since the para position is already occupied by the chlorine atom, electrophilic substitution would be expected to occur at the positions ortho to the hydroxyl group.

The chlorine atom on the phenol (B47542) ring can be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by electron-withdrawing groups. A more versatile approach for modifying this position is through palladium-catalyzed cross-coupling reactions. For example, the chlorine atom can be replaced with aryl, alkyl, or other functional groups via reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, similar to the functionalization of the pyrimidine ring. mdpi.comjocpr.com

Regioselective chlorination of phenols can be achieved using specific reagents and catalysts. For instance, the use of sulfuryl chloride in the presence of a divalent sulfur compound and a metal halide has been shown to be highly regioselective for para-chlorination of phenols. researchgate.net While the parent compound already contains a chlorine atom, understanding such regioselective reactions is crucial when designing syntheses of analogs with different substitution patterns on the phenol ring.

Application of Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Extension and Diversity

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and are particularly well-suited for extending the scaffold and generating molecular diversity from the this compound core. mdpi.comjocpr.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jocpr.com

Several types of palladium-catalyzed cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with a halide (in this case, the chloro-substituents on the pyrimidine or phenol rings) in the presence of a palladium catalyst and a base. nih.govnih.gov This is a highly versatile method for forming C-C bonds and introducing aryl or vinyl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. nih.govmdpi.com This is a powerful method for introducing a wide variety of primary and secondary amines at the chloro-positions of the scaffold.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted derivatives. nih.govnih.gov

Heck Coupling: This reaction forms a new C-C bond by reacting an alkene with an aryl or vinyl halide. nih.gov

Hiyama Coupling: This reaction utilizes organosilanes as coupling partners with organic halides. researchgate.net

These cross-coupling reactions can be applied regioselectively to either the pyrimidine or the chlorophenol ring, depending on the specific reaction conditions and the relative reactivity of the chloro-substituents. For instance, in dichloropyrido[3,2-d]pyrimidine systems, sequential and regioselective displacement of the chlorine atoms has been demonstrated using a combination of nucleophilic substitution and palladium-catalyzed cross-coupling reactions. nih.gov The ability to selectively functionalize different positions on the scaffold allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. mdpi.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reactants |

| Suzuki-Miyaura | C-C | Organoboron reagent, Aryl/Vinyl Halide |

| Buchwald-Hartwig | C-N | Amine, Aryl Halide |

| Sonogashira | C-C (alkynyl) | Terminal Alkyne, Aryl/Vinyl Halide |

| Heck | C-C (alkenyl) | Alkene, Aryl/Vinyl Halide |

| Hiyama | C-C | Organosilane, Organic Halide |

Coordination Chemistry: Complexation with Transition Metal Ions and Resulting Structural and Electronic Properties

The this compound scaffold, and particularly its Schiff base derivatives, are excellent ligands for the coordination of transition metal ions. researchgate.netorientjchem.org The nitrogen atoms of the pyrimidine ring and the azomethine group, as well as the oxygen atom of the phenolic hydroxyl group, can act as donor atoms, allowing for the formation of stable metal complexes. researchgate.netekb.eg

The synthesis of these metal complexes is typically achieved by reacting the ligand with a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Pd(II), etc.) in a suitable solvent like methanol (B129727) or ethanol. researchgate.net The resulting complexes often exhibit distinct colors and spectroscopic properties compared to the free ligand.

The coordination of a metal ion can significantly alter the structural and electronic properties of the ligand. For example, upon complexation, shifts in the IR absorption bands corresponding to the C=N and phenolic C-O groups are often observed, confirming the involvement of these groups in coordination. ekb.eg

The geometry of the resulting metal complexes can vary depending on the metal ion, the ligand structure, and the reaction conditions. Common geometries include octahedral, square planar, and tetrahedral. ekb.egnih.gov These structural variations, in turn, influence the electronic properties of the complexes, such as their UV-Vis absorption and photoluminescence behavior. researchgate.net For instance, studies on transition metal complexes of pyrimidine Schiff bases have shown that complexation can lead to a reduction in photoluminescence intensity and quantum yield compared to the free ligand. researchgate.net The electronic spectra of these complexes provide insights into the d-d electronic transitions and the coordination environment of the metal ion. researchgate.net

The coordination chemistry of this scaffold opens up possibilities for applications in areas such as catalysis, sensing, and materials science, where the specific electronic and structural properties of the metal complexes can be tailored for desired functions. researchgate.netorientjchem.org

Table 3: Common Transition Metals Used in Complexation

| Transition Metal Ion | Typical Oxidation State |

| Copper | Cu(II) researchgate.net |

| Nickel | Ni(II) researchgate.net |

| Cobalt | Co(II) researchgate.net |

| Palladium | Pd(II) researchgate.net |

| Platinum | Pt(II) researchgate.net |

| Zinc | Zn(II) ekb.eg |

Biological Activity Profiling of 2 2 Aminopyrimidin 4 Yl 4 Chlorophenol Scaffold Containing Compounds

In Vitro Antimicrobial Activities

Derivatives of 2-aminopyrimidine (B69317) have garnered significant attention as potential antimicrobial agents due to their broad-spectrum activity against various microbial pathogens. ijpsjournal.com The ongoing challenge of antimicrobial resistance has spurred research into novel chemical scaffolds, with 2-aminopyrimidines emerging as a promising class. ijpsjournal.com

Antifungal Spectrum and Potency (e.g., against Cryptococcus spp., Botrytis cinerea)

The 2-aminopyrimidine scaffold is a component of various compounds investigated for antifungal properties. nih.gov A novel pyrimidine-based chemical scaffold was identified to have broad-spectrum antifungal activity, including against challenging mold species like Aspergillus fumigatus. nih.gov Mechanistic studies on these pyrimidine (B1678525) compounds suggest they may act by perturbing endoplasmic reticulum (ER) function and homeostasis, leading to the induction of the unfolded protein response. nih.gov

While direct studies on the "2-(2-Aminopyrimidin-4-yl)-4-chlorophenol" scaffold against Cryptococcus neoformans are not prominent in the reviewed literature, other compounds have shown activity. For instance, plant-derived anthraquinones like aloe emodin (B1671224) and barbaloin have demonstrated in vitro antifungal activity against C. neoformans, with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 128 μg/mL. nih.gov

With respect to Botrytis cinerea, a phytopathogenic fungus, various chemical structures have been evaluated. Benzohydrazide derivatives have shown in vitro antifungal activity against this fungus. nih.gov Additionally, derivatives of 2-allylphenol (B1664045) have been found to inhibit the mycelial growth of B. cinerea, with some analogs achieving half-maximal inhibitory concentration (IC50) values as low as 1 to 2 μg/mL. nih.gov These findings, while not directly involving the this compound core, highlight that phenolic structures can be effective against this plant pathogen.

Anticancer and Antiproliferative Activities

Microtubules are a well-established and attractive target for cancer therapy because of their critical role in cell division, motility, and structure. Compounds that interfere with tubulin polymerization dynamics are among the most effective anticancer agents. Derivatives based on the aminopyrimidine scaffold have been designed and synthesized as potent inhibitors of tubulin polymerization.

Inhibition of Cellular Proliferation in Cancer Cell Lines

Research into compounds structurally related to this compound has revealed significant antiproliferative activity. A series of 2-chloro-4-aminopyrimidine derivatives demonstrated potent inhibition of growth across several human cancer cell lines. Specifically, certain compounds from this series exhibited strong activity against A549 (lung cancer), HCT116 (colon cancer), MCF-7 (breast cancer), SGC-7901 (gastric cancer), and U87 (glioblastoma) cells. One of the most promising compounds, designated as compound 17 in the study, showed IC50 values in the low micromolar to nanomolar range, indicating potent antiproliferative effects.

| Cell Line | Compound 17 IC50 (μM) |

| A549 (Lung) | 0.065 ± 0.007 |

| HCT116 (Colon) | 0.039 ± 0.005 |

| MCF-7 (Breast) | 0.041 ± 0.004 |

| SGC-7901 (Gastric) | 0.11 ± 0.01 |

| U87 (Glioblastoma) | 0.069 ± 0.008 |

| Data sourced from a study on 2-chloro-4-aminopyrimidine derivatives. |

Mechanistic Studies: Induction of Apoptosis, Cell Cycle Arrest, and Mitochondrial Dysfunction

Further investigation into the mechanisms of action for active 2-chloro-4-aminopyrimidine derivatives revealed that their anticancer effects are linked to the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.

Cell Cycle Arrest: Treatment of cancer cells with compound 17 led to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents the cells from completing mitosis, ultimately inhibiting proliferation.

Apoptosis Induction: The same derivative was shown to effectively induce apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating cancerous cells.

Mitochondrial Dysfunction: The induction of apoptosis by these compounds was also associated with mitochondrial dysfunction, a common feature of the intrinsic apoptotic pathway.

These findings indicate that aminopyrimidine-based compounds can exert their anticancer effects through multiple, interconnected cellular pathways.

Tubulin Polymerization Inhibition and Microtubule Network Disruption

The primary mechanism for the observed cell cycle arrest and apoptosis was identified as the inhibition of tubulin polymerization.

Inhibition of Tubulin Assembly: In vitro assays demonstrated that compound 17 , a 2-chloro-4-aminopyrimidine derivative, effectively inhibited the polymerization of tubulin into microtubules. This action is similar to that of other successful microtubule-destabilizing agents used in chemotherapy.

Disruption of Microtubule Network: Immunofluorescence studies in cells treated with compound 17 showed a clear disruption of the normal microtubule network. The organized filamentous structures were destroyed, leading to dysfunctional mitotic spindles and triggering the G2/M arrest and subsequent apoptosis. Molecular docking studies further suggested that these compounds likely bind to the colchicine (B1669291) site on β-tubulin, preventing the proper assembly of the microtubule structure.

Enzyme Inhibition and Receptor Binding Studies (e.g., kinases, S1P receptors)

Derivatives of the 2-(2-aminopyrimidin-4-yl)phenol (B1384267) scaffold have demonstrated notable activity as kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

One study detailed the synthesis of a series of 2-(2-aminopyrimidin-4-yl)phenol derivatives and evaluated their potential as antitumor agents through the inhibition of cyclin-dependent kinases (CDKs). Specifically, the introduction of a pyrrolidine-3,4-diol (B51082) group at the 4-position of the phenol (B47542) ring resulted in potent inhibitory activity against CDK1 and CDK2. nih.gov X-ray crystallography studies were employed to understand the structure-activity relationships, revealing how substitutions on the phenol ring influence both enzymatic and cell growth inhibitory activities. nih.gov

Another area of investigation for aminopyrimidine-based compounds has been the inhibition of Aurora kinases, which are key regulators of mitosis. A potent and selective Aurora kinase inhibitor, AMG 900 (N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine), has been developed. nih.gov While not a direct derivative of the chlorophenol scaffold, it features the critical 2-aminopyrimidine moiety and has shown robust activity against multidrug-resistant cancer cell lines. nih.gov This highlights the importance of the aminopyrimidine core in designing kinase inhibitors.

Furthermore, research into 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives has identified compounds that selectively inhibit Aurora kinase A (AURKA). nih.gov For instance, the compound 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol demonstrated selective inhibition of AURKA activity. nih.gov This was confirmed through in silico docking experiments which elucidated the binding mode of the derivative within the AURKA active site. nih.gov

The table below summarizes the kinase inhibitory activities of selected compounds containing the 2-aminopyrimidine-phenol scaffold.

| Compound/Derivative | Target Kinase(s) | Activity/Potency | Reference |

| 2-(2-aminopyrimidin-4-yl)phenol with 4-pyrrolidine-3,4-diol substitution | CDK1, CDK2 | Potent inhibitory activity | nih.gov |

| AMG 900 | Aurora Kinases | Orally bioavailable, active against multidrug-resistant cells | nih.gov |

| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol | Aurora Kinase A (AURKA) | Selective inhibition | nih.gov |

This table is generated based on available research data and is for informational purposes only.

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors involved in regulating numerous physiological processes, including immune cell trafficking. Modulators of S1P receptors have emerged as a therapeutic strategy for autoimmune diseases. nih.gov

Currently, there is a lack of publicly available scientific literature that specifically investigates the binding or modulatory activity of compounds containing the this compound scaffold on S1P receptors. While various other chemical scaffolds have been explored as S1P receptor agonists and antagonists, the potential interaction of this particular aminopyrimidine-phenol structure with S1P receptors remains an uninvestigated area of research.

Exploration of Other Pharmacological Mechanisms (e.g., Antioxidant Properties)

The antioxidant potential of chemical compounds is a significant area of pharmacological research due to the role of oxidative stress in various diseases. Phenolic compounds are well-known for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals. nih.gov

A study on substituted pyrimidines demonstrated their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. arxiv.orgresearchgate.net The results indicated that many of the synthesized pyrimidine derivatives possessed good antioxidant activity, with the potency being influenced by the nature and position of substituents on the pyrimidine ring. arxiv.orgresearchgate.net

However, there is no specific research data available in the current scientific literature that has evaluated the antioxidant properties of this compound or its close derivatives. While the presence of a phenolic hydroxyl group in the scaffold suggests a potential for free radical scavenging activity, experimental validation through established methods like the DPPH or ORAC assays is required to confirm this hypothesis.

The table below indicates the status of antioxidant property investigation for the specified scaffold.

| Compound Scaffold | Antioxidant Property Investigated | Method | Findings | Reference |

| This compound | No | - | No data available in the public domain | - |

| Substituted Pyrimidines (general) | Yes | DPPH assay | Good free radical scavenging activity | arxiv.orgresearchgate.net |

| Phenolic Compounds (general) | Yes | Various assays | Known for cytotoxic and antioxidant properties | nih.gov |

This table is for informational purposes and highlights the gap in research for the specific title compound.

Structure Activity Relationship Sar Investigations of 2 2 Aminopyrimidin 4 Yl 4 Chlorophenol Derivatives

Elucidation of the Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of the 2-(2-aminopyrimidin-4-yl)-4-chlorophenol scaffold are profoundly influenced by the nature and position of various substituents. Research into a series of 2-(2-aminopyrimidin-4-yl)phenol (B1384267) derivatives has provided valuable insights into these relationships, particularly in the context of cyclin-dependent kinase (CDK) inhibition. nih.gov

A key area of investigation has been the substitution at the 4-position of the phenol (B47542) ring. The parent compound, 2-(2-aminopyrimidin-4-yl)phenol, serves as a foundational structure. Modifications at this position have demonstrated a significant impact on inhibitory activity against kinases such as CDK1 and CDK2. nih.gov For instance, the introduction of a chlorine atom at the 4-position, yielding this compound, is a common strategy in medicinal chemistry to modulate electronic properties and lipophilicity, which can, in turn, affect target engagement.

Further derivatization at the 4-position of the phenol with more complex moieties has been explored to enhance potency. One notable example is the introduction of a pyrrolidine-3,4-diol (B51082) substituent. This modification led to a significant increase in inhibitory activity against both CDK1 and CDK2, highlighting the importance of this position for interaction with the target enzymes. nih.gov The diol functionality can form additional hydrogen bonds within the kinase active site, thereby increasing the binding affinity.

The table below summarizes the inhibitory activities of key derivatives, illustrating the impact of substitutions on the phenol ring.

| Compound | R-group (at position 4 of phenol) | CDK1 IC₅₀ (µM) | CDK2 IC₅₀ (µM) |

| 1 | -H | > 50 | > 50 |

| 2 | -Cl | - | - |

| 3 | -pyrrolidine-3,4-diol | 0.08 | 0.12 |

Data for compounds 1 and 3 are derived from studies on 2-(2-aminopyrimidin-4-yl)phenol derivatives. nih.gov Specific IC₅₀ values for the 4-chloro derivative (Compound 2) were not detailed in the compared study, but its structural motif is a cornerstone for analog development.

These findings underscore the critical role of the substituent at the 4-position of the phenolic ring in determining the biological potency of this class of compounds. The introduction of groups capable of specific interactions, such as hydrogen bond donors and acceptors, appears to be a fruitful strategy for enhancing inhibitory activity.

Investigation of the Role of Core Scaffold Modifications in Ligand-Target Binding

The core scaffold, comprising the 2-aminopyrimidine (B69317) and phenol rings, is fundamental to the biological activity of these compounds. Modifications to this core structure can significantly alter ligand-target binding interactions. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. nih.gov This structural element typically forms crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

Scaffold hopping, a strategy in medicinal chemistry where the core structure of a known active compound is replaced by a different scaffold, has been employed to develop novel inhibitors. nih.govresearchgate.netbhsai.orgnih.govuniroma1.it For example, replacing a 2-aminoimidazole scaffold with a 2-aminopyrimidine has been shown to yield compounds with potent anti-biofilm activity. nih.gov This suggests that the 2-aminopyrimidine core is a privileged scaffold for interacting with various biological targets.

X-ray crystallography studies of related 2-(2-aminopyrimidin-4-yl)phenol derivatives have provided atomic-level insights into their binding mode. nih.gov These studies confirm that the 2-aminopyrimidine group engages with the hinge region of the kinase. The phenolic hydroxyl group and the substituent at the 4-position of the phenol ring are typically oriented towards the solvent-exposed region of the active site, where they can be modified to enhance potency and selectivity without disrupting the key hinge interactions.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of this compound and its derivatives is crucial for their biological activity. The relative orientation of the pyrimidine (B1678525) and phenol rings determines how well the molecule fits into the target's binding site. Computational modeling and X-ray crystallography are powerful tools for studying the conformational preferences of these molecules.

For the 2-(2-aminopyrimidin-4-yl)phenol scaffold, the bioactive conformation is one that allows for optimal interaction with the kinase active site. The planarity of the aromatic rings is a key feature, while the torsional angle between the two rings can vary. The specific conformation adopted upon binding is influenced by the substituents on the phenol ring.

For instance, the introduction of a bulky substituent at the 4-position could potentially restrict the rotation around the bond connecting the two rings, locking the molecule into a more favorable or unfavorable conformation for binding. Understanding the preferred bioactive conformation is essential for the rational design of new, more potent analogs.

Assessment of Ligand Efficiency and Molecular Properties Relevant to Medicinal Chemistry Design

In modern drug discovery, it is not only the absolute potency of a compound that is important but also its efficiency in achieving that potency. Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a molecule. csmres.co.ukcore.ac.ukdundee.ac.uk It provides a way to compare the effectiveness of different-sized molecules and helps in the selection of promising lead compounds for further optimization.

The formula for Ligand Efficiency is: LE = - (RT ln IC₅₀) / N where R is the gas constant, T is the absolute temperature, IC₅₀ is the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms.

Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP). core.ac.uknih.gov High LLE values are desirable as they indicate that a compound achieves high potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target toxicity.

The molecular properties of the this compound scaffold are generally favorable for drug development. The molecular weight and complexity are within the ranges typically associated with orally bioavailable drugs. The table below outlines some key molecular properties for the parent compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | clogP |

| This compound | C₁₀H₈ClN₃O | 221.64 | 2.5 |

The calculated logP (clogP) of 2.5 suggests a moderate level of lipophilicity, which is often a good starting point for developing drug candidates. By carefully balancing potency, ligand efficiency, and other physicochemical properties, medicinal chemists can optimize this scaffold to produce effective and safe therapeutic agents.

Future Research Directions and Potential Academic Contributions

Rational Design and Synthesis of Novel Derivatives with Enhanced Biological Performance

The rational design and synthesis of new derivatives based on the 2-(2-aminopyrimidin-4-yl)-4-chlorophenol scaffold is a primary avenue for future research. The goal is to create analogues with superior biological activity, selectivity, and improved physicochemical properties. A key strategy involves scaffold hopping, where the core aminopyrimidine structure is maintained while peripheral substituents are systematically altered. researchgate.net This approach has proven successful in discovering potent inhibitors for targets like the serine/threonine protein kinase PLK4. researchgate.net

Future synthetic programs could focus on several key modifications:

Substitution on the Pyrimidine (B1678525) Ring: Introducing diverse functional groups at available positions on the pyrimidine ring could modulate target binding and pharmacokinetic properties.

Modification of the Phenolic Group: Altering the position and nature of the chloro-substituent on the phenol (B47542) ring or replacing it with other halogens (fluorine, bromine) or electron-withdrawing/donating groups can systematically probe structure-activity relationships (SAR). nanobioletters.com

Derivatization of the Amino Group: The exocyclic amino group serves as a critical hydrogen bond donor. Its modification into various amides, sulfonamides, or other functional groups could lead to new interactions with biological targets and has been a successful strategy for other aminopyrimidine-based compounds. nih.gov

These synthetic efforts will generate libraries of novel compounds, enabling detailed SAR studies to identify derivatives with optimized potency against specific biological targets, such as those implicated in cancer or inflammatory diseases. nanobioletters.comgoogle.com

Comprehensive Mechanistic Elucidation of Biological Actions at a Molecular and Cellular Level

While the aminopyrimidine scaffold is known to target protein kinases, the precise molecular and cellular mechanisms of action for this compound and its future derivatives remain to be fully elucidated. Future research must move beyond preliminary screening to pinpoint specific molecular targets and unravel the downstream cellular consequences of their modulation.

Potential research directions include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and computational target fishing to identify the primary protein binding partners. For instance, related diaminopyrimidine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis by causing a decrease in the mitochondrial membrane potential. nanobioletters.com Further studies could clarify if the this compound scaffold operates through similar mitochondrial pathways.

Enzyme Inhibition Assays: For identified kinase targets, detailed enzymatic assays are necessary to determine inhibitory constants (IC₅₀, Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, irreversible). Research on other pyrimidine derivatives has successfully identified potent inhibitors of Polo-like kinase 4 (PLK4) and has clarified their inhibitory mechanisms. researchgate.net

Cellular Pathway Analysis: Investigating the effects of lead compounds on cellular processes is crucial. This includes assays for cell cycle progression, apoptosis, and cell migration. For example, studies on a novel 2,4-diaminopyrimidine (B92962) derivative revealed it could block the cell cycle at the G2-M phase and induce accumulation in the S phase. nanobioletters.com Similar analyses for the aminopyrimidinylphenol scaffold would provide critical insight into its anticancer potential. Likewise, given that some morpholinopyrimidine derivatives can reduce the expression of iNOS and COX-2, exploring an anti-inflammatory mechanism is also a valid path. google.com

Integration of Advanced Computational Approaches for Scaffold Optimization and Virtual Screening

Advanced computational methods are indispensable for accelerating the discovery and optimization process, saving significant time and resources compared to purely empirical screening. nih.gov The integration of these techniques is a vital future direction for the development of the aminopyrimidinylphenol scaffold.

Key computational strategies include:

Molecular Docking: Docking studies can predict the binding poses of derivatives within the active sites of potential protein targets, such as kinases like PLK4 or inflammatory enzymes like COX-2. researchgate.netgoogle.com This provides a structural basis for understanding SAR and for designing new analogues with improved binding affinity.

Virtual Screening (VS): VS can be used to screen large virtual libraries of compounds against a validated target structure (structure-based VS) or to find novel structures based on the features of known active ligands (ligand-based VS). nih.gov This can help prioritize compounds for synthesis and biological testing.

Machine Learning and Graph Neural Networks (GNNs): Emerging computational tools, such as GNNs, offer powerful methods for predicting the activity of novel chemical structures. By combining GNN-derived molecular representations with established chemical descriptors, the predictive accuracy of virtual screening can be significantly enhanced, even for structures substantially different from the training set. mdpi.com Applying these advanced algorithms could rapidly identify promising modifications to the aminopyrimidinylphenol scaffold. This approach acts as a performance catalyst, reducing the performance gaps between GNN models of varying complexity. mdpi.com

Exploration of Emerging Application Areas for the Aminopyrimidinylphenol Scaffold in Chemical Biology and Materials Science

Beyond its potential in medicinal chemistry, the unique chemical properties of the aminopyrimidinylphenol scaffold make it a candidate for exploration in other scientific domains, notably chemical biology and materials science.

Chemical Biology: The scaffold could be developed into chemical probes to study biological systems. For instance, 2-aminopyrimidine (B69317) derivatives have been identified as modulators of bacterial biofilm formation, a key process in antibiotic resistance. nih.gov Some derivatives were found to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), while others promoted it. nih.gov By functionalizing the this compound core with reporter tags (e.g., fluorophores or biotin), researchers could create tools to visualize and investigate specific protein targets or cellular pathways in real-time. Another study developed a 2-aminopyrimidine-based chemosensor that showed high selectivity for detecting Cu²⁺ and Fe³⁺ ions. researchgate.net

Materials Science: The ability of aminopyrimidine units to coordinate with metal ions opens avenues in materials science. Researchers have successfully synthesized self-assembling, one-dimensional coordination polymers using 2-aminopyrimidine and silver(I) salts. acs.org These hybrid organic-inorganic materials exhibited semiconducting properties and exclusive solid-state light emission, suggesting their potential as a new class of electronic materials. acs.org The this compound scaffold, with its additional phenolic group, could be explored for creating novel polymers or metal-organic frameworks (MOFs) with unique photophysical, electronic, or catalytic properties. The incorporation of the scaffold into polymer backbones, similar to how aminopyridine has been used, could also yield functional polymers with catalytic or other advanced properties. acs.org

Research Findings for Related Pyrimidine Scaffolds

| Compound Class/Derivative | Target/Assay | Key Finding | Citation |

| Novel 2,4-diaminopyrimidine derivative (9k) | A549, HCT-116, PC-3, MCF-7 cancer cell lines | Showed potent antitumor activity with IC₅₀ values ranging from 1.98 to 5.52 µM. | nanobioletters.com |

| Novel aminopyrimidine derivative (8h) | PLK4 enzyme | Exhibited high inhibitory activity with an IC₅₀ of 0.0067 µM and good plasma stability. | researchgate.net |

| Morpholinopyrimidine derivatives (V4, V8) | LPS-stimulated RAW 264.7 macrophage cells | Inhibited nitric oxide (NO) production and reduced iNOS and COX-2 protein expression. | google.com |

| 2-Aminopyrimidine amides (10, 15) | MRSA biofilm formation | Inhibited biofilm formation by over 80% at a 200 µM concentration. | nih.gov |

| 2-Aminopyrimidine-silver(I) complexes | Solid-state material | Formed self-assembled semiconducting polymers with exclusive solid-state emission. | acs.org |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Condensation : React 4-chloro-2-hydroxyphenyl ketone derivatives with aminopyrimidine precursors in methanol at room temperature for 48 hours (e.g., as in and ).

Reduction : Use NaBH₄ in a THF/ethanol (1:1 v/v) mixture at 273 K to reduce intermediates.

Purification : Employ silica-gel chromatography (chloroform) or crystallization (n-hexane) for enantiopure forms .

| Synthetic Parameter | Impact on Yield |

|---|---|

| Solvent polarity (methanol vs. THF) | Higher polarity improves condensation efficiency |

| Temperature (273 K vs. RT) | Lower temps stabilize intermediates during reduction |

| Stoichiometry (1:1 ketone:amine) | Excess amine reduces side reactions |

Q. How can spectroscopic techniques (NMR, XRD) resolve structural ambiguities in this compound?

Methodological Answer:

- XRD : Resolve chiral centers and intramolecular H-bonding (e.g., O–H⋯N interactions at 2.647 Å, critical for conformational stability) .